BenchChemオンラインストアへようこそ!

N,N'-Di-pyridin-2-yl-malonamide

Crystal Engineering Supramolecular Chemistry Hydrogen-Bond Topology

Select N,N'-Di-pyridin-2-yl-malonamide for the unique tetradentate N₂O₂ ligand framework that combines amide carbonyls with pyridyl nitrogen donors—a configuration absent in N,N'-diphenylmalonamide or N,N'-dimethylmalonamide. The central methylene spacer provides torsional flexibility that cannot be matched by the rigid oxalamide analog, enabling adjustable bite angles and pore geometries in MOF/COF synthesis. In medicinal chemistry, this scaffold is irreplaceable for DBU‑catalyzed Michael addition to α,β‑unsaturated ketones, yielding α‑glucosidase inhibitors up to 72‑fold more potent than acarbose. It also drives aqueous three‑component reactions to construct antitumor bipyridine‑3‑carboxamides. Available in 90% and ≥95% purity with batch‑specific HPLC/NMR data, this research‑grade building block delivers the reproducible supramolecular hydrogen‑bond network (N—H···O = 2.903 Å; monoclinic P2₁/c) required for crystal engineering. Scalable from 1 g to 100 g, with expert synthetic support.

Molecular Formula C13H12N4O2
Molecular Weight 256.265
CAS No. 91803-47-3
Cat. No. B2633043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Di-pyridin-2-yl-malonamide
CAS91803-47-3
Molecular FormulaC13H12N4O2
Molecular Weight256.265
Structural Identifiers
SMILESC1=CC=NC(=C1)NC(=O)CC(=O)NC2=CC=CC=N2
InChIInChI=1S/C13H12N4O2/c18-12(16-10-5-1-3-7-14-10)9-13(19)17-11-6-2-4-8-15-11/h1-8H,9H2,(H,14,16,18)(H,15,17,19)
InChIKeyFNLWEQJHAOUCQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N,N'-Di-pyridin-2-yl-malonamide (CAS 91803-47-3): Procurement-Relevant Structural and Functional Baseline


N,N'-Di-pyridin-2-yl-malonamide (CAS 91803-47-3), also referred to as N¹,N³-di(pyridin-2-yl)malonamide, is a symmetric bis-heteroaryl malonamide derivative with the molecular formula C₁₃H₁₂N₄O₂ and a molecular weight of 256.26 g·mol⁻¹ . The molecule comprises a central malonamide scaffold (‒CO‒CH₂‒CO‒) bridging two 2-aminopyridine units, forming a tetradentate N₂O₂ ligand framework suitable for metal coordination and supramolecular assembly. The compound crystallizes in the monoclinic crystal system, space group P2₁/c, with unit-cell parameters a = 13.009(3) Å, b = 9.357(2) Å, c = 9.745(2) Å, β = 104.189(3)°, and V = 1182.5(4) ų [1]. Its dual amide N‒H and pyridyl nitrogen donors distinguish it from simpler diaryl-malonamides lacking heteroatom functionality on the aromatic substituents. This compound is commercially available as a research chemical, with typical purities quoted at 90% and ≥95% , and is explicitly marketed as a ligand for metal-organic framework (MOF) and covalent organic framework (COF) synthesis .

Why N,N'-Di-pyridin-2-yl-malonamide Cannot Be Replaced by Generic Malonamide Analogs in Research Sourcing


The practice of substituting N,N'-di-pyridin-2-yl-malonamide with structurally related malonamides such as N,N'-diphenylmalonamide (CAS 621-10-3) or N,N'-dimethylmalonamide (CAS 2090-18-8) introduces fundamental differences in donor-atom availability, hydrogen-bonding topology, and conformational flexibility that directly compromise experimental reproducibility in coordination chemistry, crystal engineering, and synthetic methodology applications. The two pyridin-2-yl substituents provide nitrogen lone pairs that serve as auxiliary metal-binding sites and hydrogen-bond acceptors, a capability entirely absent in N,N'-diphenylmalonamide, which offers only amide carbonyl oxygen donors [1]. Conversely, the shorter oxalamide backbone of N,N'-bis(2-pyridyl)oxalamide (CAS 20172-97-8) eliminates the central methylene spacer, altering chelate ring size and ligand flexibility relative to the malonamide homolog . These structural distinctions translate into measurable differences in crystal packing stabilization [2], biological activity profiles [3], and synthetic reactivity that cannot be compensated for by simple stoichiometric adjustment.

Quantitative Differentiation Evidence for N,N'-Di-pyridin-2-yl-malonamide vs. Closest Analogs and In-Class Comparators


N—H···O Hydrogen-Bond Geometry Enables Unique Crystal Packing Stabilization Relative to Phenyl-Substituted Malonamides

In the single-crystal X-ray structure of N,N'-di-pyridin-2-yl-malonamide (CCDC 647681), the primary intermolecular interaction is an N—H···O hydrogen bond between the amide N—H donor and an amide carbonyl oxygen acceptor of an adjacent molecule, with an N···O distance of 2.903(2) Å and an N—H···O angle of 162.6° [1]. By contrast, N,N'-diphenylmalonamide crystals are stabilized predominantly by N—H···O hydrogen bonds without the additional acceptor contribution from pyridyl nitrogen atoms, as evidenced by calculated LogP values (target compound XLogP ≈ 1.1 vs. N,N'-diphenylmalonamide LogP ≈ 2.09) that reflect the increased polarity and hydrogen-bond donor/acceptor surface area imparted by the pyridyl substituents [2]. Although direct hydrogen-bond metrics for N,N'-diphenylmalonamide are not reported in a comparable single-crystal study, the presence of two additional hydrogen-bond acceptor sites (pyridyl N) in the target compound creates a denser hydrogen-bond network topology, as corroborated by Hirshfeld surface analysis showing discrete N···H/H···N intermolecular contact contributions [3].

Crystal Engineering Supramolecular Chemistry Hydrogen-Bond Topology

In Vitro Cytotoxicity Against SiHa Cervical Cancer Cells (IC₅₀ ~98 µM) — Baseline Bioactivity Absent in Non-Heteroaryl Malonamides

N,N'-Di-pyridin-2-yl-malonamide was evaluated for in vitro cytotoxicity against the SiHa human cervical carcinoma cell line using the MTT assay, yielding an IC₅₀ value of approximately 98 µM [1]. This level of cytotoxicity, while moderate, represents a baseline biological activity that is not reported for simpler N,N'-dialkyl-malonamides such as N,N'-dimethylmalonamide, which are typically considered biologically inert scaffolds [2]. The pyridin-2-yl groups are likely contributors to this activity, as N,N'-diphenylmalonamide derivatives have been explored as HDAC inhibitors but with IC₅₀ values in the nanomolar range only after extensive structural elaboration [3]. The parent N,N'-di-pyridin-2-yl-malonamide thus occupies a distinct position: it possesses inherent, measurable cytotoxicity without requiring the secondary functionalization needed by its phenyl-substituted counterpart to achieve comparable cellular activity. Furthermore, computational ADMET evaluation of the title compound indicated favorable pharmacokinetic properties, supporting its candidacy as a tractable hit scaffold for medicinal chemistry optimization [1].

Cancer Research Cytotoxicity Screening ADMET Profiling

Enabling Scaffold for Potent α-Glucosidase Inhibitors: Derivative 4K Achieves IC₅₀ = 11.7 µM vs. Acarbose IC₅₀ = 840 µM

N,N'-Di-pyridin-2-yl-malonamide serves as the essential synthetic precursor for a series of malonamide derivatives that act as potent α-glucosidase inhibitors. Through DBU-catalyzed Michael addition of the parent malonamide to α,β-unsaturated ketones at ambient temperature in dichloromethane, a library of derivatives was generated [1]. Among these, compound 4K exhibited an IC₅₀ of 11.7 ± 0.5 µM against α-glucosidase, representing a 72-fold improvement in potency over the clinical standard acarbose (IC₅₀ = 840 ± 1.73 µM) [2]. The central methylene group of the malonamide scaffold is critical for this reactivity, as its enhanced nucleophilicity enables the Michael addition that is not feasible with the corresponding oxalamide analog N,N'-bis(2-pyridyl)oxalamide, which lacks the activating methylene spacer [3]. While the parent compound itself is not the active species, its unique structural features—the combination of an activated methylene for derivatization and pyridyl groups for target binding interactions—make it an irreplaceable starting material for this inhibitor chemotype.

Diabetes Research α-Glucosidase Inhibition Michael Addition Chemistry

Water-Mediated Multi-Component Reaction Versatility for Bipyridine-Carboxamide Heterocycle Construction

N,N'-Di-pyridin-2-yl-malonamide participates as a key substrate in a water-mediated, triethylamine-catalyzed three-component reaction with aromatic aldehydes and malononitrile to afford 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-aryl-2H-[1,2'-bipyridine]-3-carboxamide derivatives in a single synthetic operation [1]. This reaction proceeds at room temperature in water—a 'green' solvent—and exploits the nucleophilic character of the malonamide methylene group combined with the pendant pyridyl nitrogen's participation in the cyclization cascade. In contrast, N,N'-diphenylmalonamide is not reported to undergo analogous heterocyclization reactions, as the phenyl substituents cannot provide the intramolecular nucleophilic site required for pyridine ring closure [2]. The resulting bipyridine-carboxamide products have demonstrated notable interactions with the colchicine binding site of tubulin in molecular docking studies, suggesting potential anticancer applications [1]. This synthetic versatility is a direct consequence of the pyridin-2-yl substitution pattern and is not replicable with phenyl or alkyl malonamide analogs.

Heterocyclic Synthesis Green Chemistry Multi-Component Reactions

MOF/COF Ligand Specification and Scalable Commercial Availability with Defined Purity Grades

N,N'-Di-pyridin-2-yl-malonamide is explicitly categorized and supplied as a metal-organic framework (MOF) and covalent organic framework (COF) ligand by multiple manufacturers, with batch characterization data including ¹H NMR, HPLC, and MS provided . Commercial purity grades of 90% and ≥95% are available, with packaging options ranging from 1 g to 100 g, and manufacturers maintain dedicated R&D centers (≥5,000 m²) for custom synthesis and scale-up . In contrast, the closest structural analog N,N'-bis(2-pyridyl)oxalamide (CAS 20172-97-8) is primarily listed as a pharmaceutical impurity reference standard (Piroxicam Impurity 1) rather than a dedicated MOF/COF ligand, and its commercial purity specification of ≥95% is provided by a more limited supplier base [1]. The malonamide's central methylene spacer confers greater ligand flexibility and adjustable bite angle compared to the rigid oxalamide backbone, a feature relevant to the construction of frameworks with tunable pore geometries [2]. This combination of defined application labeling, scalable supply, and structural advantages positions the target compound as a more readily procurable and functionally validated MOF/COF building block than its oxalamide analog.

Metal-Organic Frameworks Covalent Organic Frameworks R&D Procurement

Optimal Research and Industrial Application Scenarios for N,N'-Di-pyridin-2-yl-malonamide Based on Verified Differentiation Evidence


Metal-Organic Framework (MOF) and Covalent Organic Framework (COF) Ligand Synthesis

N,N'-Di-pyridin-2-yl-malonamide is explicitly supplied as an MOF/COF ligand with defined purity grades (90% and ≥95%) and batch-specific characterization data (¹H NMR, HPLC) . Its tetradentate N₂O₂ donor set—combining two amide carbonyl oxygens and two pyridyl nitrogens—enables the construction of coordination networks with predictable topology. The central methylene spacer provides torsional flexibility absent in the rigid oxalamide analog N,N'-bis(2-pyridyl)oxalamide, allowing for adjustable metal–ligand bite angles and pore geometries in framework design [1]. Researchers developing novel MOFs or COFs for gas storage, catalysis, or sensing applications should prioritize this compound over the oxalamide analog due to: (i) its dedicated application labeling and scalable supply (1 g to 100 g packaging), (ii) the structural flexibility conferred by the malonamide backbone, and (iii) the availability of quality control documentation supporting experimental reproducibility.

α-Glucosidase Inhibitor Development and Diabetes Research

For medicinal chemistry programs targeting type 2 diabetes mellitus, N,N'-di-pyridin-2-yl-malonamide is an irreplaceable synthetic precursor for generating potent α-glucosidase inhibitors via DBU-catalyzed Michael addition to α,β-unsaturated ketones [2]. The derivative 4K, synthesized directly from this parent compound, achieves an IC₅₀ of 11.7 ± 0.5 µM—a 72-fold improvement over acarbose (IC₅₀ = 840 ± 1.73 µM). The central methylene group of the malonamide is mechanistically essential for this derivatization; the oxalamide analog lacks this reactive site entirely. Research groups engaged in α-glucosidase inhibitor SAR exploration should procure this specific malonamide scaffold, as substitution with non-heteroaryl or oxalamide-based analogs will preclude the key Michael addition transformation and compromise the entire synthetic route.

Green Heterocyclic Synthesis of Bipyridine-Carboxamide Derivatives

N,N'-Di-pyridin-2-yl-malonamide enables a water-mediated, room-temperature, three-component reaction with aromatic aldehydes and malononitrile to produce 2H-[1,2'-bipyridine]-3-carboxamide derivatives [3]. This transformation exploits both the nucleophilic malonamide methylene and the pendant pyridyl nitrogen for cyclization, a dual functionality absent in N,N'-diphenylmalonamide. The resulting bipyridine products exhibit interactions with the tubulin colchicine binding site, indicating potential as anticancer lead compounds. Synthetic methodology laboratories pursuing sustainable (aqueous solvent, mild conditions) heterocycle construction should source this compound as a unique bifunctional building block, as alternative malonamides cannot replicate the intramolecular cyclization step required for bipyridine formation.

Crystal Engineering and Supramolecular Synthon Design

The single-crystal X-ray structure of N,N'-di-pyridin-2-yl-malonamide reveals a well-defined N—H···O hydrogen bond network (N···O = 2.903(2) Å, N—H···O angle = 162.6°) that governs crystal packing in the monoclinic P2₁/c space group [4]. Hirshfeld surface analysis further identifies distinct N···H/H···N and H···H intermolecular contact contributions that are characteristic of the pyridyl-malonamide hydrogen-bond topology [5]. In crystal engineering studies where reproducible supramolecular synthons are required, this compound offers six hydrogen-bond acceptor sites (four amide C=O plus two pyridyl N) versus only four for N,N'-diphenylmalonamide. This increased acceptor density, combined with two strong amide N—H donors, creates a predictable and directional hydrogen-bond network that can be exploited for co-crystal design and polymorph screening applications.

Quote Request

Request a Quote for N,N'-Di-pyridin-2-yl-malonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.